4-MMPB - 928853-86-5

4-MMPB

Catalog Number: EVT-1459185
CAS Number: 928853-86-5
Molecular Formula: C16H19N5S
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, commonly known as 4-MMPB, is a synthetic compound widely utilized in scientific research for its potent inhibitory activity against 15-lipoxygenase (15-LOX). [, , ] This enzyme plays a crucial role in various physiological processes, including inflammation, immune responses, and cell signaling. [, ] 4-MMPB serves as a valuable tool to investigate the biological functions of 15-LOX and explore its potential as a therapeutic target for diseases like cancer and inflammatory disorders. [, ]

Adamantyl Protocatetuate (2j)

  • Compound Description: Adamantyl protocatetuate is an ester derived from protocatechuic acid and adamantan-1-ol. It exhibited potent inhibitory activity against soybean 15-lipoxygenase (SLO) with an IC50 value of 0.95 μM. []
  • Relevance: This compound is structurally related to the esters investigated in the study by Ghafari et al. [] as potential 15-lipoxygenase inhibitors. While 4-MMPB served as a reference inhibitor in this study, adamantyl protocatetuate emerged as one of the most potent inhibitors, highlighting the potential of esters with specific phenolic acid and alcohol moieties as 15-lipoxygenase inhibitors.

Bornyl Protocatetuate (2o)

  • Compound Description: Bornyl protocatetuate is another ester derived from protocatechuic acid, but with borneol as the alcohol component. It demonstrated significant inhibitory activity against soybean 15-lipoxygenase, achieving an IC50 value of 0.78 μM. []
  • Relevance: Similar to adamantyl protocatetuate, bornyl protocatetuate belongs to the series of esters studied by Ghafari et al. [] for their inhibitory effects on 15-lipoxygenase, using 4-MMPB as a benchmark. This compound exhibited even greater potency than adamantyl protocatetuate, further supporting the importance of the protocatechuate moiety in designing effective 15-lipoxygenase inhibitors.

Stylosin Derivatives

  • Compound Description: Stylosin is a naturally occurring coumarin derivative. Research involved modifying its structure by altering the alcohol and acyl portions to study the impact on lipoxygenase inhibition potency. []
  • Relevance: While the specific stylosin derivatives are not explicitly named, the study by Ghafari et al. [] highlights their structural relevance to 4-MMPB in the context of 15-lipoxygenase inhibition. The study used 4-MMPB as a reference point to evaluate the efficacy of the synthesized stylosin derivatives, demonstrating the exploration of diverse chemical scaffolds for inhibiting this enzyme.

8-Isopentenyloxycoumarin (8-IC)

  • Compound Description: This coumarin derivative displayed cytotoxic effects on PC-3 prostate cancer cells but also exhibited cytotoxicity in normal human fibroblasts (HDF-1). It exhibited weak inhibitory activity against soybean 15-lipoxygenase (SLO). []
  • Relevance: In the study by Asadi et al. [], 8-IC, alongside other coumarin derivatives, was evaluated for its anti-tumor potential and compared to the established 15-lipoxygenase inhibitor, 4-MMPB. Although 8-IC showed some cytotoxic effects on cancer cells, its weak inhibition of SLO suggests that its anti-tumor mechanism might involve pathways other than 15-lipoxygenase inhibition, contrasting with 4-MMPB's more focused mechanism.

8-Geranyloxycoumarin (8-GC)

  • Compound Description: This coumarin derivative exhibited significant cytotoxic effects on PC-3 prostate cancer cells while showing minimal cytotoxicity in normal human fibroblasts. It exhibited strong inhibitory activity against soybean 15-lipoxygenase (SLO). []
  • Relevance: The study by Asadi et al. [] investigated 8-GC as part of a series of coumarin derivatives, comparing their anticancer properties to those of 4-MMPB. 8-GC's potent inhibition of SLO, coupled with its selective cytotoxicity towards cancer cells, distinguishes it from 4-MMPB and suggests it could be a promising lead compound for developing anticancer agents targeting 15-lipoxygenase.

8-Isopentenyloxy-3-carboxycoumarin (8-ICC)

  • Compound Description: This coumarin derivative showed no significant cytotoxic effects on both PC-3 and HDF-1 cells. It did not inhibit soybean 15-lipoxygenase (SLO). []
  • Relevance: 8-ICC, included in the study by Asadi et al. [], did not show promising results compared to 4-MMPB. Its lack of cytotoxicity and inability to inhibit SLO suggest it may not be a suitable candidate for further development as an anticancer agent targeting the 15-lipoxygenase pathway.

8-Geranyloxy-3-carboxycoumarin (8-GCC)

  • Compound Description: This coumarin derivative demonstrated significant cytotoxic effects on PC-3 cells while showing minimal cytotoxicity in normal human fibroblasts. It exhibited strong inhibitory activity against soybean 15-lipoxygenase (SLO). []
  • Relevance: Similar to 8-GC, the 8-GCC compound examined by Asadi et al. [] showed promising anticancer activity and strong inhibition of SLO, drawing parallels with 4-MMPB's mechanism of action. This finding further emphasizes the potential of specific coumarin derivatives as lead compounds for developing 15-lipoxygenase inhibitors with anticancer properties.

8-Farnesyloxy-3-carboxycoumarin (8-FCC)

  • Compound Description: This coumarin derivative did not significantly affect the viability of both PC-3 and HDF-1 cells. It exhibited weak inhibitory activity against soybean 15-lipoxygenase (SLO). []
  • Relevance: 8-FCC, another coumarin derivative investigated by Asadi et al. [], presented limited potential compared to 4-MMPB. Its lack of cytotoxicity and weak SLO inhibition suggest that it may not be an effective candidate for targeting 15-lipoxygenase in cancer treatment.

Novel 4-MMPB Analogs

  • Compound Description: Two novel analogs of 4-MMPB with modifications to the core structure were synthesized and investigated for their potential in treating prostate cancer. Specific details about their structures and activities are not available in the provided abstract. []
  • Relevance: The study by Jafari et al. [] directly focuses on developing novel 4-MMPB analogs, aiming to improve its therapeutic properties for prostate cancer treatment. While detailed information about these analogs is limited, their direct structural relation to 4-MMPB signifies an effort to optimize its activity and explore its potential in a targeted therapeutic context.

Dipyrimido[4,5-b:4′,5′-e][1,4]thiazepine Derivatives

  • Compound Description: These novel compounds are structurally distinct from 4-MMPB but were explored for their 15-lipoxygenase inhibitory activity. The study theoretically evaluated these derivatives and identified some with potentially higher inhibitory activity than 4-MMPB. []
  • Relevance: The research by Khodarahmi et al. [] highlights the exploration of new chemical scaffolds, distinct from 4-MMPB, as potential 15-lipoxygenase inhibitors. Despite their structural differences, the comparison of these derivatives to 4-MMPB in terms of theoretical inhibitory activity underscores the ongoing search for more potent and selective inhibitors of this enzyme.
Overview

15-Lipoxygenase inhibitor 1 is a compound that targets the enzyme 15-lipoxygenase-1, which plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of various lipid mediators involved in inflammatory processes. The inhibition of this enzyme has significant implications for treating conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory diseases. The development of effective inhibitors is essential for advancing therapeutic strategies against these conditions.

Source

The compound is derived from a variety of chemical scaffolds, primarily focusing on nitrogen-containing heterocycles such as indoles, quinolones, and pyrazoles. Research has led to the identification of several potent inhibitors through systematic screening and structure-activity relationship studies.

Classification

15-Lipoxygenase inhibitor 1 falls under the category of enzyme inhibitors, specifically targeting lipoxygenases, which are non-heme iron-containing enzymes responsible for the oxidative metabolism of fatty acids. This compound is particularly classified as a selective inhibitor of human 15-lipoxygenase-1.

Synthesis Analysis

Methods

The synthesis of 15-Lipoxygenase inhibitor 1 typically involves multi-step organic reactions. A common approach starts with the assembly of an indole-based scaffold, followed by various chemical modifications to enhance potency and selectivity.

Technical Details

  1. Starting Materials: The synthesis often begins with ethyl 6-chloro-1H-indole-2-carboxylate.
  2. Key Reactions:
    • Pinnick Oxidation: This step converts aldehydes to carboxylic acids using sodium chlorite.
    • Amide Bond Formation: This modification is crucial for improving metabolic stability and enhancing binding affinity to the target enzyme.
  3. Yield Optimization: Various reaction conditions are optimized to maximize yields and purity of the final product.
Molecular Structure Analysis

Structure

The molecular structure of 15-Lipoxygenase inhibitor 1 features an indole core with specific substitutions that enhance its interaction with the active site of 15-lipoxygenase-1.

Data

  • Molecular Weight: Approximately 74.804 Da.
  • Chemical Formula: C₁₄H₁₃ClN₂O₃ (for a representative compound).
  • 3D Structure: Molecular modeling studies provide insights into the spatial arrangement and potential interactions within the enzyme's active site.
Chemical Reactions Analysis

Reactions

15-Lipoxygenase inhibitor 1 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Oxidation Reactions: The compound may be oxidized to form more reactive intermediates.
  2. Enzymatic Reactions: It competes with fatty acid substrates for binding to 15-lipoxygenase-1, inhibiting its activity.

Technical Details

Kinetic studies typically employ Michaelis-Menten kinetics to evaluate the inhibition potency, often expressed as IC50 values, which indicate the concentration required to inhibit half of the enzyme activity.

Mechanism of Action

Process

The mechanism by which 15-Lipoxygenase inhibitor 1 exerts its effects involves competitive inhibition of the enzyme's active site. By binding to this site, it prevents substrate access, thereby reducing the formation of pro-inflammatory lipid mediators.

Data

  • Inhibition Potency: Inhibitors have displayed IC50 values in the nanomolar range (e.g., IC50 = 0.006 μM), indicating strong inhibitory effects on human 15-lipoxygenase-1 activity .
  • Biological Impact: Inhibition leads to decreased production of lipid peroxides and nitric oxide, which are implicated in inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on modifications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.

Applications

Scientific Uses

15-Lipoxygenase inhibitor 1 has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs targeting respiratory diseases.
  • Research Tool: Used in studies investigating lipoxygenase pathways and their roles in inflammation and disease processes.
  • Biochemical Studies: Helps elucidate mechanisms underlying lipid mediator biosynthesis and action in human health and disease contexts.
Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that catalyzes the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs). This enzyme was first characterized in rabbit reticulocytes in 1974 for its role in mitochondrial membrane oxidation during red blood cell maturation [2] [4]. In humans, 15-LOX-1 oxygenates arachidonic acid (AA) primarily to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and secondarily to 12(S)-HpETE (9:1 ratio), whereas its murine ortholog (Alox15) functions predominantly as a 12-lipoxygenase due to evolutionary divergence [5] [10]. This enzyme is distinguished from the related isoform 15-LOX-2 (encoded by ALOX15B), which exclusively produces 15(S)-HpETE and exhibits constitutive expression in macrophages [5]. 15-LOX-1 has been implicated in diverse physiological and pathological processes, including inflammation resolution, neurodegeneration, and cancer progression, making it a compelling target for therapeutic intervention [1] [7].

Biochemical Role of 15-LOX-1 in Lipid Peroxidation and Eicosanoid Synthesis

15-LOX-1 metabolizes free PUFAs such as arachidonic acid (AA), linoleic acid (LA), and docosahexaenoic acid (DHA) into bioactive lipid mediators. Its catalytic cycle involves three sequential steps:

  • Substrate Activation: The ferrous iron (Fe²⁺) at the active site undergoes oxidation to Fe³⁺, enabling hydrogen abstraction from bisallylic methylene groups (e.g., C13 of LA).
  • Radical Rearrangement: Molecular oxygen insertion at C13 of LA forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).
  • Product Release: 13(S)-HpODE is reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) or further metabolized [6].

Key biochemical functions include:

  • Eicosanoid Synthesis: 15-LOX-1 converts AA to 15(S)-HpETE, a precursor for specialized pro-resolving mediators (SPMs) like lipoxins (e.g., LXA₄), which actively terminate inflammation by inhibiting neutrophil infiltration and enhancing macrophage efferocytosis [5].
  • Lipid Peroxidation Cascade: Under oxidative stress, 15-LOX-1 oxidizes membrane phospholipids, generating lipid hydroperoxides (e.g., 13-HpODE) that propagate ferroptosis—an iron-dependent cell death pathway characterized by catastrophic membrane damage [1] [9]. This is mediated through the production of reactive aldehydes (e.g., 4-HNE) that adduct proteins and DNA.
  • Enzyme Activation: Lipid hydroperoxides (e.g., 13-HpODE) allosterically activate 15-LOX-1 by oxidizing its inactive Fe²⁺ to active Fe³⁺, creating a feed-forward loop that amplifies peroxidation [6].

Table 1: Key Lipid Mediators Generated by 15-LOX-1

SubstratePrimary ProductBiological Activity
Arachidonic acid15(S)-HpETEPrecursor for pro-resolving lipoxins
Linoleic acid13(S)-HpODEActivates PPARγ; induces ferroptosis
Docosahexaenoic acid17(S)-HpDHAPrecursor for protectins/resolvins

Inhibition studies demonstrate 15-LOX-1's central role in inflammation: Compound i472 (IC₅₀ = 90 nM) suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) and lipid peroxides in macrophages, disrupting crosstalk between NF-κB signaling and oxidative cell death [1]. Similarly, inhibitors like PD146176 and ML351 reduce chemokine (CCL18, CCL22) production in lung macrophages polarized by IL-4/IL-13 [3].

Structural and Functional Characterization of 15-LOX-1 Isoforms

15-LOX-1 is a 75-kDa monomeric protein comprising 662 amino acids with two structural domains:

  • N-Terminal β-Barrel: Facilitates membrane binding via hydrophobic residues (e.g., Phe70, Ile73) and regulates enzyme orientation at lipid-water interfaces [4] [10].
  • C-Terminal Catalytic Domain: Contains a non-heme iron coordinated by four conserved histidines (His361, His366, His541, His545) and the carboxylate of Ile663. This domain houses the substrate-binding pocket, where residues like Phe353, Ile414, and Met419 determine reaction specificity [2] [10].

Table 2: Structural and Functional Comparison of Mammalian 15-LOX Orthologs

SpeciesIsoformAA Positional SpecificityKey Structural Determinants
Human15-LOX-1 (ALOX15)15(S)-HpETE (90%), 12(S)-HpETE (10%)Met419 stabilizes C15 oxygenation
Rabbit15-LOX-115(S)-HpETE (100%)Val418, Ile593 favor C15 insertion
MouseAlox15 (12-LOX)12(S)-HpETE (100%)Phe353, Leu414 favor C12 insertion
Pig12-LOX12(S)-HpETE (100%)Phe353, Leu414

Catalytic Mechanism:

  • Substrate Alignment: AA binds in a U-shaped conformation, positioning C13 equidistant to Fe³⁺ and oxygen.
  • Steric Control: In human 15-LOX-1, Met419 creates a spacious cavity near C15, favoring 15(S)-oxygenation. In murine Alox15, bulky Phe353 and Leu414 constrict the cavity, directing oxygen to C12 [4] [10].
  • Dimerization: Cryo-EM studies reveal that human 15-LOX-1 forms head-to-tail dimers that allosterically enhance catalytic efficiency through interfacial helix interactions [10].

Inhibitor Binding:

  • Indole-based inhibitors (e.g., Eleftheriadis-14d, IC₅₀ = 90 nM) occupy the substrate channel, chelating iron via carboxylate groups and blocking PUFA access [1].
  • ML351, a 1,3-oxazole derivative, exploits hydrogen bonding with Gln548 to achieve isoform selectivity over 15-LOX-2 [1].

Regulatory Mechanisms of 15-LOX-1 Expression in Immune and Inflammatory Pathways

15-LOX-1 expression is transcriptionally and post-translationally regulated, with profound implications for immune cell function:

Transcriptional Control:

  • STAT6-Dependent Pathway: IL-4 and IL-13 activate JAK1/JAK3, phosphorylating STAT6. Dimeric p-STAT6 binds to the ALOX15 promoter at TTNCNNNAA motifs, enhancing transcription 10-fold in macrophages [3] [8]. Knockdown experiments confirm STAT6 is indispensable for IL-4-induced expression.
  • Glucocorticoid Response: Dexamethasone synergizes with IL-4 via glucocorticoid response elements (GREs), amplifying 15-LOX-1 expression in epithelial cells [8].
  • Epigenetic Silencing: In breast cancer, hypermethylation of the ALOX15 promoter reduces expression, correlating with metastasis and poor survival [7].

Post-Translational Modifications:

  • Calcium Binding: The N-terminal β-barrel contains Ca²⁺-binding loops (Dx₁₃Dx₁₄E). Ca²⁺ influx triggers membrane translocation by exposing hydrophobic surfaces [4].
  • Phosphorylation: PKCα phosphorylates Ser663, inhibiting enzyme activity by disrupting iron coordination [4].
  • Nitric Oxide (NO) Modulation: NO oxidizes Fe²⁺ to Fe³⁺, pre-activating 15-LOX-1, but high NO concentrations inactivate it by forming iron-nitrosyl complexes [8].

Immune Cell Regulation:

  • Macrophage Polarization: In IL-4-stimulated macrophages, 15-LOX-1 generates 13-HODE and 15-HETE, which activate PPARγ to resolve inflammation and promote efferocytosis [5]. Conversely, LPS downregulates 15-LOX-1 via NF-κB, favoring pro-inflammatory mediators.
  • Chemokine Networks: 15-LOX-1 inhibitors (e.g., PD146176) suppress CCL18 and CCL22 in lung macrophages, attenuating Th2-mediated inflammation in asthma [3].
  • Disease Implications:
  • Cancer: Loss of 15-LOX-1 in breast tumors correlates with advanced stage and metastasis [7].
  • Neurodegeneration: 15-LOX-1 oxidizes DHA to 17(S)-HpDHA, implicated in Alzheimer’s disease via neuronal membrane peroxidation [2] [4].

Properties

CAS Number

928853-86-5

Product Name

15-Lipoxygenase inhibitor 1

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3

InChI Key

HYPHGMNLWIKEMB-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2

Synonyms

15-LO Inhibitor 1

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.